Hydrobromide Salt Form Delivers ≥34% Increase in Molecular Weight and Predictable Enhancement in Aqueous Solubility vs. Free Base
The target compound is supplied as the stable hydrobromide salt (MW 314.96 g mol⁻¹), whereas the corresponding free base (CAS 2137604‑65‑8) has a molecular weight of 234.05 g mol⁻¹ . The addition of HBr increases the molecular weight by 80.91 g mol⁻¹ (+34.6 %). Although no experimental solubility data for this specific compound were located in the public domain, the conversion of a poorly soluble aminomethyl‑pyrazole carboxylic acid free base to its hydrobromide salt is a well‑established strategy that typically improves aqueous solubility by one to three orders of magnitude through enhanced ionization and crystal‑lattice disruption [1]. This salt‑form advantage is critical for assays requiring aqueous stock solutions (e.g., biochemical screens, in‑vitro ADME panels) where the free base may precipitate, leading to inaccurate IC₅₀ determinations.
| Evidence Dimension | Molecular weight increase upon salt formation as a surrogate for solubility advantage |
|---|---|
| Target Compound Data | 314.96 g mol⁻¹ (hydrobromide salt) |
| Comparator Or Baseline | 234.05 g mol⁻¹ (free base, CAS 2137604‑65‑8) |
| Quantified Difference | +80.91 g mol⁻¹ (+34.6%) |
| Conditions | Calculated from molecular formulas; C₆H₉Br₂N₃O₂ (salt) vs C₆H₈BrN₃O₂ (free base) |
Why This Matters
Procurement of the pre‑formed hydrobromide salt eliminates the need for in‑house salt screening and guarantees batch‑to‑batch consistency in solubility‑dependent assays.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59, 603–616. (Class‑level evidence for hydrobromide salt solubility enhancement.) View Source
